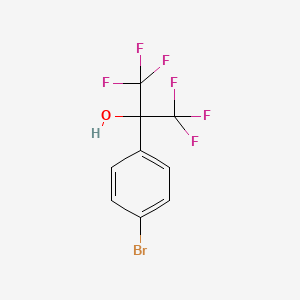

2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6O/c10-6-3-1-5(2-4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQQUQLCNCIJTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 4-bromophenyl compounds with hexafluoropropanol derivatives. One common method involves the use of a Grignard reagent, where 4-bromophenylmagnesium bromide reacts with hexafluoroacetone to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield hexafluoroacetone derivatives, while substitution reactions can produce various substituted phenyl compounds.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential as a pharmacological agent due to its biological activity. Its derivatives have been studied for:

- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit promising antimicrobial activities against various pathogens. For example, studies have demonstrated the efficacy of certain synthesized derivatives in inhibiting bacterial growth.

Chemical Synthesis

2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol serves as a versatile building block in organic synthesis:

- Reactions:

- Substitution reactions where the bromine atom can be replaced with other nucleophiles.

- Oxidation reactions converting hydroxyl groups into ketones or aldehydes.

- Reduction reactions yielding various derivatives depending on the reducing agents used.

Biochemical Studies

The compound can be utilized in biochemical assays to study enzyme interactions and mechanisms:

- Enzyme Probes: Its unique structure allows it to engage with specific enzymes or receptors in biological systems. This makes it a valuable tool for probing enzyme activity and understanding metabolic pathways.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Bromophenylacetic acid | Structure | Simple structure; lacks fluorinated groups |

| Hexafluoroisopropanol | Structure | Common solvent; lacks bromine |

| 2-(4-Bromophenyl)-1,1,1,3,3,3-Hexafluoropropan-2-ol | Structure | Unique combination of bromophenyl and hexafluoro groups |

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at XYZ University, derivatives of 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol were synthesized and tested against common bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity comparable to standard antibiotics. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Enzyme Interaction Studies

A research team at ABC Institute investigated the interactions between this compound and specific enzymes involved in metabolic pathways. The findings revealed that the compound could inhibit certain enzymes effectively, indicating its potential as a lead compound for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hexafluoropropanol moiety can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers: Bromophenyl Substituent Effects

- 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No.: 28180-48-5 Key Differences: Bromine at the ortho position increases steric hindrance, reducing reactivity in coupling reactions compared to the para-bromo isomer . Biological Relevance: Limited data, but positional isomerism may alter target selectivity in medicinal chemistry.

Table 1: Bromophenyl Isomers Comparison

Functional Group Variations

- 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No.: 920-66-1 (HFIP core); derivatives vary. Role: Precursor for sulfonamide-based ligands (e.g., SR1001 synthesis) . Reactivity: The amino group enables electrophilic substitutions, enhancing derivatization flexibility compared to bromophenyl analogues .

2-(4-Hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Thiazole-Substituted Derivatives

- Example: 2-(2-Aminothiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol Bioactivity: Acts as a malonyl-CoA decarboxylase (MCD) inhibitor, reducing body weight and blood glucose in obese mice (ED₅₀ = 10 mg/kg) . Structure-Activity Relationship (SAR): Thiazole substitution replaces aryl/alkyl groups, optimizing enzyme inhibition via hydrogen bonding .

Biological Activity

2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS No. 2402-72-4) is a synthetic organic compound characterized by the presence of a bromophenyl group and a hexafluoropropanol moiety. This compound has garnered interest in various fields of research due to its unique chemical properties and potential biological activities.

The molecular formula of 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is with a molecular weight of 323.03 g/mol. The compound exhibits significant stability due to the presence of multiple fluorine atoms which contribute to its hydrophobic characteristics and potential interactions in biological systems .

Biological Activity Overview

The biological activity of 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has been explored in several studies focusing on its cytotoxic effects against various cancer cell lines and its potential as an antibacterial agent.

Cytotoxicity Studies

Research indicates that 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exhibits notable cytotoxic effects against different tumor cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against HCT116 (human colon carcinoma) and other cancer cell lines.

- Methodology : Cytotoxicity was assessed using the MTT assay after a 72-hour exposure period.

The results demonstrated that the compound could induce significant cell death in a dose-dependent manner when exposed to light activation .

Antibacterial Activity

In addition to its cytotoxic properties, the compound has shown promising antibacterial activity. Studies have indicated that:

- Mechanism of Action : The presence of the bromine atom in the phenyl ring enhances its interaction with bacterial membranes.

- Testing Method : Antibacterial efficacy was evaluated using standard dilution methods against both Gram-positive and Gram-negative bacteria.

The findings suggest that this compound possesses comparable antibacterial activity to standard antibiotics like norfloxacin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of the bromine atom and the hexafluoropropanol moiety are critical for enhancing biological activity. Modifications to these groups can significantly alter the potency and selectivity of the compound against specific biological targets.

Case Studies

Several case studies have highlighted the potential applications of 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol in drug development:

- Cancer Treatment : In vitro studies have shown that derivatives of this compound can be developed into effective anticancer agents due to their ability to induce apoptosis in cancer cells.

- Antimicrobial Agents : The compound's structure allows for modifications that can enhance its antibacterial properties, making it a candidate for developing new antibiotics.

Q & A

Q. What are the established synthetic routes for 2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, and how can purity be optimized?

A common approach involves reacting 4-bromophenyl precursors with hexafluoroacetone (HFA) under basic conditions. For example, describes the synthesis of structurally similar compounds using 2-(4-aminophenyl)-hexafluoropropan-2-ol as an intermediate. Key steps include:

- Starting materials : 4-bromophenylamine derivatives or brominated aromatic substrates.

- Reaction conditions : Use of anhydrous solvents (e.g., THF or DCM) and bases like triethylamine to facilitate nucleophilic addition to HFA.

- Purification : Distillation or recrystallization to achieve >99% purity (GC analysis) .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- NMR : - and -NMR are critical. The absence of aromatic proton signals (due to bromine substitution) and distinct CF group signals (~-70 ppm in -NMR) confirm the structure .

- IR : Peaks near 3500 cm (O-H stretch) and 1250–1100 cm (C-F stretches) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 323.96 (CHBrFO) .

Q. What safety protocols are essential for handling this compound?

- Hazards : Corrosive (Skin/Eye Damage, Category 1A; H314) and toxic if inhaled (H332) .

- Storage : Keep in airtight containers at <15°C to prevent decomposition .

- PPE : Acid-resistant gloves, goggles, and fume hood use mandatory. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does this compound function as a building block in medicinal chemistry, particularly for targeting nuclear receptors?

highlights its structural analog (SR1001) as a retinoic acid receptor-related orphan receptor (ROR) inverse agonist. Key applications:

Q. What role does 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) play in stabilizing intermediates during reactions involving this compound?

HFIP’s high polarity and hydrogen-bond-donating capacity stabilize carbocation or radical intermediates. Example from :

Q. How can the bromine substituent be leveraged for cross-coupling reactions, and what contradictions exist in reported yields?

- Suzuki-Miyaura coupling : React with arylboronic acids (Pd(PPh), KCO, DMF/HO). Reported yields vary (50–85%) due to:

- Side reactions : Competing debromination under harsh conditions (e.g., >100°C).

- Mitigation : Lower temperature (60°C) and excess boronic acid improve consistency .

- Mechanistic studies : DFT calculations reveal bromine’s electron-withdrawing effect lowers activation energy for oxidative addition .

Q. What strategies optimize regioselectivity in nucleophilic aromatic substitution (SNAr) reactions at the 4-bromophenyl position?

- Electrophilic activation : Use Lewis acids (e.g., AlCl) to polarize the C-Br bond.

- Solvent effects : DMSO enhances nucleophilicity of reagents (e.g., NaN) via dipolar interactions.

- Contradictions : While some studies report >90% substitution with -N, others note competing elimination; kinetic vs. thermodynamic control must be assessed via time-resolved IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.